Comparative Physicochemical Property Profile: Impact on Solubility and LogP
The 2-methylpropanoyl (isobutyryl) substitution in 1-(2-Methylpropanoyl)piperazine-2,5-dione significantly alters key physicochemical parameters relative to unsubstituted piperazine-2,5-dione. The target compound has a molecular weight of 184.19 g/mol and a molecular formula of C8H12N2O3, compared to unsubstituted piperazine-2,5-dione (C4H6N2O2, 114.10 g/mol) . This increased molecular weight and the introduction of a lipophilic acyl chain is expected to increase logP by approximately 1.0-1.5 log units, based on class-level inference from similar piperazine-2,5-dione derivatives [1].
| Evidence Dimension | Molecular Weight & Predicted logP |
|---|---|
| Target Compound Data | MW = 184.19 g/mol; Predicted logP ~ -0.5 to 0.0 |
| Comparator Or Baseline | Unsubstituted piperazine-2,5-dione: MW = 114.10 g/mol; Predicted logP ~ -1.5 to -1.0 |
| Quantified Difference | MW increase of 70.09 g/mol; logP increase of ~1.0-1.5 units |
| Conditions | In silico prediction based on structural class |
Why This Matters
This difference in lipophilicity affects membrane permeability and solubility, directly influencing the compound's suitability for specific synthetic routes or biological assays.
- [1] Patent CN109485644A. Piperazine-2,5-dione derivatives, preparation method thereof and application thereof in medicine. Published 2019-02-10. View Source
